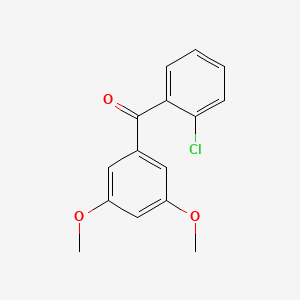
Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone
Vue d'ensemble
Description
Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and synthetic pathways that might be relevant to Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the formation of complex structures from simpler precursors. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which suggests that similar cyclization strategies could potentially be applied to synthesize derivatives of Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone . Additionally, the intermolecular [4 + 2] cycloaddition reactions catalyzed by Lewis acids, as reported in the synthesis of 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives, indicate that such catalytic systems could be explored for the synthesis of cyclopentyl-containing compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone can be quite complex, with various functional groups influencing the overall conformation and reactivity. The chair conformation of the cyclohexanone ring in ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, along with the specific configurations of attached groups, highlights the importance of stereochemistry in such molecules . This information can be extrapolated to predict the likely conformational preferences of Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone.
Chemical Reactions Analysis
Chemical reactions involving similar ketones include tandem addition-multistep reduction processes, as seen in the synthesis of 4-alkenyl-3-cyclohexen-1-ones from alkenyl aldehydes and ketones . This suggests that Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone could potentially undergo similar tandem reactions, leading to the formation of new cyclohexene derivatives. The regioselectivity and diastereoselectivity observed in these reactions are critical factors that would likely influence the outcome of reactions involving Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone.
Physical and Chemical Properties Analysis
The physical and chemical properties of ketones are influenced by their molecular structure, including the presence of electron-donating or withdrawing groups. The intermolecular hydrogen bonding observed in the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate suggests that similar hydrogen bonding interactions could be expected in Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone, affecting its solubility, boiling point, and other physical properties . Additionally, the presence of a methoxy group in the compound could influence its reactivity and interaction with other chemical species.
Applications De Recherche Scientifique
1. Michael-Aldol Condensation Reactions
Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone and similar compounds have been used in Michael-Aldol condensation reactions. For instance, the compound ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate was obtained through such a condensation, demonstrating the utility of these ketones in synthesizing complex molecular structures (Hernández-Ortega et al., 2001).
2. Role in Nazarov Cyclization
These ketones play a significant role in Nazarov cyclization, a reaction important in organic synthesis. Studies have shown that compounds like 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one undergo Nazarov cyclization, leading to the formation of cyclic ketones, with methoxy groups acting as catalysts for necessary proton migrations (Cyriac et al., 2014).
3. Claisen-Schmidt Condensation
Another application is in Claisen-Schmidt condensation reactions. A study describes the use of a similar ketone, 2-(4-acetylphenyl-amino)-3-(4-methoxyphenyl)-1,8-naphthyridine, in solvent-free conditions to prepare α,β-unsaturated ketones (Mogilaiah & Reddy, 2003).
4. Synthesis of Pyrazolecarboxylates
A one-pot synthesis of 5-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylates was reported, indicating the versatility of these ketones in synthesizing a range of compounds, including those with antioxidant potential (Goulart et al., 2020).
5. Radical Cation Reactivity
The reactivity of radical cations generated from similar compounds in aqueous solutions has been investigated, highlighting the intricate chemical dynamics these ketones can engage in, such as O-neophyl shifts and C-cyclopropyl beta-scission (Bietti et al., 2006).
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-17-14-9-6-12(7-10-14)8-11-15(16)13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXZORKTUMKTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644302 | |
| Record name | 1-Cyclopentyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone | |
CAS RN |
898793-81-2 | |
| Record name | 1-Cyclopentyl-3-(4-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















